molecular formula C12H17FO3 B042317 1-(2,2-Diethoxyethoxy)-4-fluorobenzene CAS No. 59769-37-8

1-(2,2-Diethoxyethoxy)-4-fluorobenzene

Cat. No. B042317
CAS RN: 59769-37-8
M. Wt: 228.26 g/mol
InChI Key: HISQDLGUCGVTTQ-UHFFFAOYSA-N
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Patent
US04061643

Procedure details

A mixture of 4-fluorophenoxyacetaldehyde diethyl acetal (30.0 g., 0.131 mole) acetone (150 ml.), water (150 ml.), and concentrated sulfuric acid (0.8 ml.) is refluxed overnight (ca. 16 hours). The mixture is allowed to cool to room temperature, and is then extracted with methylenechloride four times. The combined extracts are washed with aqueous sodium bicarbonate and dried over anhydrous magnesium sulfate. The solvent is stripped off on a rotary evaporator and the oil residue is subsequently distilled in vacuo at 70°/0.05 mm to give the title compound (19.0 g., 0.123 mole, 94%). ir (neat) 3.23, 3.50, 3.63, 5.71, 6.62, 7.00, 8.00, 8.24, 9.07, 9.38, 12.03, 12.51, 13.12μ; pmr (CCl4) δ 4.37 (2H, d, J=1Hz), 6.6-7.1 (4H, m), 9.68 (1H, t, J=1Hz).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1)C.CC(C)=O.S(=O)(=O)(O)O>O>[F:13][C:10]1[CH:11]=[CH:12][C:7]([O:6][CH2:5][CH:4]=[O:3])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)OC(COC1=CC=C(C=C1)F)OCC
Name
Quantity
150 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed overnight (ca. 16 hours)
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
is then extracted with methylenechloride four times
WASH
Type
WASH
Details
The combined extracts are washed with aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is stripped off on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the oil residue is subsequently distilled in vacuo at 70°/0.05 mm

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(OCC=O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.123 mol
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.